4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid
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Overview
Description
4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a hydroxypropyl group and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Hydroxypropylation: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the protected amino compound.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a benzyl alcohol.
Substitution: Formation of a free amino compound.
Scientific Research Applications
4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid involves its ability to participate in various chemical reactions due to its functional groups. The tert-butoxycarbonyl-protected amino group can be selectively deprotected, allowing the free amino group to interact with molecular targets. The hydroxypropyl group can undergo further functionalization, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)benzoic acid: Similar structure but lacks the hydroxypropyl group.
4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Contains a similar amino protection but with a different substitution pattern.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(9-17)8-10-4-6-11(7-5-10)13(18)19/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
IRAVLXHMYPHXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)CO |
Origin of Product |
United States |
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